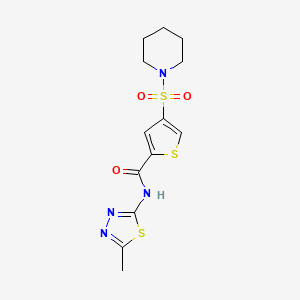

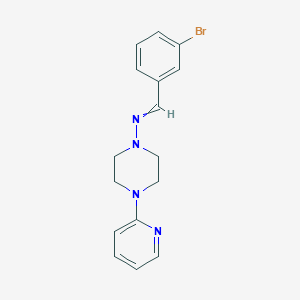

![molecular formula C19H27N3O3 B5520541 3-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5520541.png)

3-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of piperidine derivatives often involves multi-step chemical reactions including condensation, reduction, and amide formation processes. For instance, Sugimoto et al. (1990) detailed the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, highlighting the significance of substituents on the benzamide moiety for enhancing acetylcholinesterase inhibition activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. Nesterov et al. (2003) characterized the structures of certain piperidone derivatives, demonstrating how conjugation and the presence of specific substituents influence the molecular conformation and, by extension, their photonic properties (Nesterov et al., 2003).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions that modify their properties. For example, Pouramiri et al. (2017) discussed the synthesis of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives via a reaction involving N-benzyl-2-cyanoacetamide, showcasing the chemical versatility of piperidine-based compounds (Pouramiri et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of piperidine derivatives, are influenced by their molecular structure. Sudhakar et al. (2005) described the crystal structure of a specific piperidine derivative, providing insights into the intermolecular interactions that dictate its solid-state properties (Sudhakar et al., 2005).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including reactivity, stability, and interaction with biological targets, are closely related to their molecular architecture. Janani et al. (2020) performed a comprehensive analysis on 1-Benzyl-4-(N-Boc-amino)piperidine, including spectroscopic studies and molecular docking to evaluate its biological activity, highlighting the chemical properties essential for its function (Janani et al., 2020).

Aplicaciones Científicas De Investigación

Antibacterial Applications

A study by Pouramiri et al. (2017) highlighted the synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, showcasing their potential antibacterial effects against both Gram-negative and Gram-positive bacteria. This research emphasizes the chemical versatility and potential therapeutic applications of compounds related to "3-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide" in developing new antibacterial agents (Pouramiri, Tavakolinejad Kermani, & Khaleghi, 2017).

Neuroleptic Applications

Norman et al. (1996) discussed the synthesis and evaluation of heterocyclic analogues, including compounds with structural similarities to "3-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide," as potential antipsychotic agents. These compounds demonstrated significant in vitro binding to dopamine D2 and serotonin 5-HT2 receptors, indicating their utility in the development of new neuroleptic drugs (Norman, Navas, Thompson, & Rigdon, 1996).

Analgesic and Anti-inflammatory Applications

Research by Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating potential as anti-inflammatory and analgesic agents. These findings suggest the chemical framework of "3-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide" and its derivatives can be modified to explore therapeutic applications beyond their known biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Central Pharmacological Activity

Brito et al. (2018) emphasized that many piperazine derivatives, structurally related to "3-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide," exhibit central pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. This underscores the role of such compounds in the development of central nervous system (CNS) therapeutics (Brito, Moreira, Menegatti, & Costa, 2018).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Propiedades

IUPAC Name |

3-(4-phenylmethoxypiperidine-1-carbonyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c20-19(24)22-10-4-7-16(13-22)18(23)21-11-8-17(9-12-21)25-14-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14H2,(H2,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGWZHONEUVMLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)N)C(=O)N2CCC(CC2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}alanine](/img/structure/B5520466.png)

![4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5520477.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B5520482.png)

![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B5520490.png)

![3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5520523.png)

![N-(4-ethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5520542.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5520548.png)

![7-[(2-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5520559.png)

![{4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5520565.png)